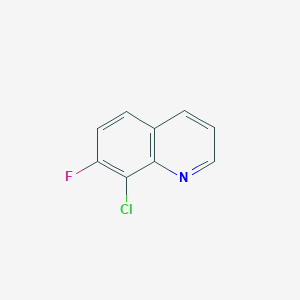

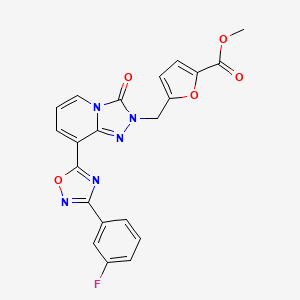

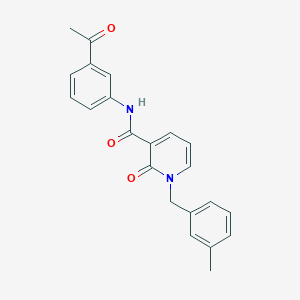

![molecular formula C16H23N3O3S B2492126 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide CAS No. 897611-66-4](/img/structure/B2492126.png)

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including those related to the given compound, often involves reactions such as gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides, demonstrating good functional group tolerance and high efficiency (Hong et al., 2023). Additionally, asymmetric cyclopropanations using rhodium(II) catalyzed decomposition of vinyldiazomethanes present a method for producing functionalized cyclopropanes in a diastereoselective and enantioselective manner (Davies et al., 1996).

Molecular Structure Analysis

The crystal structure and molecular conformation of cyclopropane derivatives can be determined using X-ray diffraction analysis, as seen in compounds where the cyclohexane ring adopts a chair conformation, indicating the potential for diverse molecular interactions and stability (Özer et al., 2009).

Chemical Reactions and Properties

Cyclopropane derivatives engage in various chemical reactions, including cycloaddition reactions that lead to the synthesis of cyclic sulfoximines, illustrating the versatility of these compounds in forming different chemical structures with potential bioactivity (Ye et al., 2014).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, specific data for "N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide" are not readily available in the literature reviewed.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for further functionalization, are essential for understanding the utility of cyclopropane derivatives in synthetic chemistry and drug development. The reactions involving sulfur ylides and cyclopropane synthesis indicate significant potential for creating bioactive molecules with cyclopropane cores (Zhou et al., 2011).

Applications De Recherche Scientifique

Synthesis and Biological Activity

- The synthesis and evaluation of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635, a silent serotonin 5-HT(1A) antagonist, have been explored. These studies aimed at understanding the pharmacological properties related to the serotonin 5-HT(1A) receptor, contributing to drug development efforts targeting neurological disorders (Mensonides-Harsema et al., 2000).

Drug Discovery and Design

- A divergent synthesis approach for cyclopropane-containing lead-like compounds, fragments, and building blocks was reported. This strategy involved a cobalt-catalyzed cyclopropanation, showcasing the cyclopropane core's significance in medicinal chemistry for drug discovery (Chawner et al., 2017).

- Research on sulfur ylides reacting with α,β-unsaturated thioamides to synthesize dihydrothiophenes and cyclopropane-thiocarboxamides has been conducted. This work highlights the utility of these compounds in synthesizing structurally diverse molecules, potentially leading to new therapeutic agents (Samet et al., 1998).

Enantioselective Catalysis

- Novel sulfonamides were utilized as organocatalysts in the enantioselective synthesis of cyclopropane derivatives, demonstrating the potential for creating chiral molecules with high enantiomeric excess. This research supports the development of stereochemically complex pharmaceuticals (Hartikka et al., 2007).

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c20-16(14-6-7-14)17-8-13-23(21,22)19-11-9-18(10-12-19)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUMCTQLIQTUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)

![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)

![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)

![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)